molecular formula C9H9F2NO2 B5849666 N-(2,4-difluorophenyl)-2-methoxyacetamide

N-(2,4-difluorophenyl)-2-methoxyacetamide

Cat. No. B5849666
M. Wt: 201.17 g/mol
InChI Key: LXQDRCHBRXQXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-methoxyacetamide, also known as DFP-10825, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to the class of compounds known as NMDA receptor antagonists, which work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain.

Mechanism of Action

N-(2,4-difluorophenyl)-2-methoxyacetamide works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal survival. By inhibiting the activity of this receptor, N-(2,4-difluorophenyl)-2-methoxyacetamide can prevent the excessive release of glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-methoxyacetamide has been shown to have several biochemical and physiological effects in the brain. It can reduce the production of reactive oxygen species and pro-inflammatory cytokines, which can contribute to neurodegeneration. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-methoxyacetamide has several advantages for use in laboratory experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing it to exert its effects directly on the brain. It is also highly selective for the NMDA receptor, which reduces the risk of off-target effects. However, one limitation of N-(2,4-difluorophenyl)-2-methoxyacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-methoxyacetamide. One area of interest is its potential use in the treatment of traumatic brain injury, where it may be able to reduce the damage caused by excitotoxicity and inflammation. Another area of interest is its use in combination with other drugs, such as cholinesterase inhibitors, for the treatment of Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2,4-difluorophenyl)-2-methoxyacetamide in the brain, which may lead to the development of more effective therapies for neurological disorders.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-methoxyacetamide involves several steps, starting with the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form N-(2,4-difluorophenyl)-2-chloroacetamide. This intermediate is then reacted with sodium methoxide to form the final product, N-(2,4-difluorophenyl)-2-methoxyacetamide.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-methoxyacetamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-5-9(13)12-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQDRCHBRXQXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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